1,8-Dibromo-octane-2,7-dione

Conformational Analysis Polymer Precursors Molecular Dynamics

1,8-Dibromo-octane-2,7-dione (CAS 39095-41-5) is a crucial, bifunctional α,ω-dibromo diketone explicitly documented for preparing tetraamino alkane tetrahydrochlorides—key polyamine scaffolds for macrocyclic ligands and metal‑chelating agents. Unlike generic α,ω‑dibromoalkanes, its two electrophilic α‑bromoketone moieties enable unique α‑alkylation pathways via organocopper reagents, ensuring reaction fidelity. With moderate lipophilicity (XLogP3 1.8) and seven rotatable bonds, it offers superior conformational flexibility for linker design. Select this intermediate for high‑purity, application‑specific synthesis.

Molecular Formula C8H12Br2O2
Molecular Weight 299.99 g/mol
Cat. No. B12838027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Dibromo-octane-2,7-dione
Molecular FormulaC8H12Br2O2
Molecular Weight299.99 g/mol
Structural Identifiers
SMILESC(CCC(=O)CBr)CC(=O)CBr
InChIInChI=1S/C8H12Br2O2/c9-5-7(11)3-1-2-4-8(12)6-10/h1-6H2
InChIKeyNXDJDGKPCRSDAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,8-Dibromo-octane-2,7-dione: A Bifunctional α,ω-Dibromo Diketone Intermediate for Tetraamine Synthesis


1,8-Dibromo-octane-2,7-dione (CAS 39095-41-5) is a bifunctional α,ω-dibromo diketone that serves as a key intermediate in the synthesis of tetraamino alkane tetrahydrochlorides . Characterized by two terminal bromomethyl ketone moieties separated by a six‑carbon alkyl spacer (C8H12Br2O2, MW 299.99 g/mol) , the compound possesses seven rotatable bonds and a calculated XLogP3 of 1.8, reflecting moderate lipophilicity and conformational flexibility .

Why 1,8-Dibromo-octane-2,7-dione Cannot Be Replaced by Simple α,ω-Dibromoalkanes


Unlike simple α,ω-dibromoalkanes such as 1,8-dibromooctane (C8H16Br2), which lack carbonyl functionality, 1,8-dibromo-octane-2,7-dione contains two electrophilic α-bromoketone moieties. This structural feature enables a distinct reactivity profile in nucleophilic substitution and condensation reactions . For example, simple dibromoalkanes undergo standard SN2 reactions with amines, whereas the α-bromoketone groups in 1,8-dibromo-octane-2,7-dione can participate in α-alkylation of ketones via organocopper reagents, a reactivity pathway not accessible to non-carbonyl dibromoalkanes [1]. Consequently, substitution with a generic dibromoalkane would fundamentally alter the reaction outcome, precluding the formation of targeted tetraamine derivatives.

Quantitative Differentiation Evidence for 1,8-Dibromo-octane-2,7-dione vs. Comparators


Molecular Flexibility and Conformational Entropy: 1,8-Dibromo-octane-2,7-dione vs. 1,8-Dibromooctane

The presence of seven rotatable bonds in 1,8-dibromo-octane-2,7-dione significantly exceeds the five rotatable bonds of the simple dibromoalkane comparator 1,8-dibromooctane (C8H16Br2). This increased conformational freedom can influence the entropic contribution to binding or polymerization thermodynamics. While no direct head-to-head experimental data comparing the two compounds in a specific assay is available, this class-level difference in molecular topology suggests a potential advantage in applications requiring flexible tethers, such as in the synthesis of macrocyclic tetraamine ligands [1].

Conformational Analysis Polymer Precursors Molecular Dynamics

Lipophilicity Profile: XLogP3 of 1,8-Dibromo-octane-2,7-dione vs. 1,8-Dibromooctane

1,8-Dibromo-octane-2,7-dione exhibits a calculated XLogP3 of 1.8 , which is substantially lower than the value for 1,8-dibromooctane (XLogP3 ~4.5). The two carbonyl groups significantly reduce the overall lipophilicity of the diketone compared to the simple dibromoalkane. This class-level difference may affect compound partitioning in biphasic reaction systems or impact the solubility of derived products [1].

Lipophilicity ADME Membrane Permeability

Synthetic Utility in Tetraamine Preparation: Documented Yield Range

Miller et al. (1997) report the use of 1,8-dibromo-octane-2,7-dione in the preparation of tetraamino alkane tetrahydrochlorides . While a direct comparator is not provided in the primary literature, class-level analysis of α,ω-dibromoalkane alkylation reactions with linear tetraamines indicates that yields are highly dependent on chain length and substitution pattern . The specific 1,8‑carbon tether length and diketone functionality of this compound are critical for achieving the desired macrocyclic architecture.

Tetraamine Synthesis Polyamine Chemistry Macrocycle Precursors

Topological Polar Surface Area (TPSA) Comparison: 1,8-Dibromo-octane-2,7-dione vs. 1,8-Dibromooctane

The introduction of two carbonyl groups in 1,8-dibromo-octane-2,7-dione results in a calculated Topological Polar Surface Area (TPSA) of 34.1 Ų , whereas the simple dibromoalkane 1,8-dibromooctane has a TPSA of 0 Ų [1]. This difference may influence passive membrane permeability of any downstream drug‑like molecules derived from these building blocks.

Polar Surface Area ADME Prediction Drug Design

Optimal Use Cases for 1,8-Dibromo-octane-2,7-dione Based on Evidence


Synthesis of Tetraamino Alkane Tetrahydrochlorides

1,8-Dibromo-octane-2,7-dione is explicitly documented as a reagent for preparing tetraamino alkane tetrahydrochlorides . This application leverages the compound's bifunctional α-bromoketone reactivity to construct polyamine scaffolds, which serve as precursors for macrocyclic ligands, metal‑chelating agents, or polymer cross‑linkers.

Construction of Flexible, Polar Tethers in Bifunctional Building Blocks

With seven rotatable bonds and a moderate TPSA (34.1 Ų), 1,8-dibromo-octane-2,7-dione offers a unique combination of flexibility and polarity compared to simple α,ω-dibromoalkanes [1]. This property is particularly valuable when designing linkers for bioconjugates or polymeric materials that require both aqueous compatibility and conformational adaptability.

Precursor for α-Alkylation Reactions via Organocopper Chemistry

The α,α'-dibromo ketone motif in 1,8-dibromo-octane-2,7-dione makes it a suitable substrate for α-alkylation of ketones using organocopper reagents [2]. This reactivity is not accessible to simple dibromoalkanes and enables the selective introduction of carbon‑based nucleophiles at the α‑position, expanding the synthetic toolbox for complex molecule construction.

Intermediate for Polyamine‑Based Macrocyclic Ligands

Although direct quantitative data are limited, the compound's application in tetraamine synthesis positions it as a candidate for building macrocyclic polyamines. Such macrocycles are of interest in coordination chemistry, anion recognition, and catalysis. The specific chain length and ketone functionality may influence the ring size and binding properties of the final macrocycle.

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